Cas no 941964-17-6 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide)

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- AKOS024625692
- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide
- 941964-17-6
- F2070-1256
-
- インチ: 1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30)
- InChIKey: QBOHSOHYUBIDCM-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)N1C(CNC(C2C3C=CC=CC=3OC3C=CC=CC2=3)=O)=NN=N1)F
計算された属性
- せいみつぶんしりょう: 419.11938106g/mol
- どういたいしつりょう: 419.11938106g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 621
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 81.9Ų
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-1256-20mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-2μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-10mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-15mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-1mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-5mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-5μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-2mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-10μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-1256-3mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide |
941964-17-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
2. Book reviews
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
10. Back matter
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamideに関する追加情報
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide (CAS No. 941964-17-6): A Comprehensive Overview
The compound N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide (CAS No. 941964-17-6) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique structural features, combines a xanthene core with a tetrazole moiety, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, which aligns with current trends in precision medicine and targeted therapies.
One of the most notable aspects of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide is its structural complexity. The presence of both difluorophenyl and tetrazole groups contributes to its unique physicochemical properties, such as solubility and stability under various conditions. These properties are critical for its potential use in pharmaceutical formulations, where bioavailability and metabolic stability are key considerations. Recent studies have explored its interactions with enzymes and receptors, shedding light on its mechanism of action and therapeutic potential.
In the context of current research trends, CAS No. 941964-17-6 is often discussed in relation to its potential role in addressing unmet medical needs. For instance, the rise of chronic diseases and the demand for novel therapeutic agents have fueled interest in compounds like N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide. Researchers are particularly interested in its ability to modulate specific biological targets, which could lead to breakthroughs in treating conditions such as inflammatory disorders or metabolic syndromes. This aligns with the growing emphasis on personalized medicine and the development of targeted therapies.
The synthesis and characterization of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide involve advanced organic chemistry techniques. The incorporation of the tetrazole ring, known for its bioisosteric properties, enhances the compound's ability to mimic carboxylate groups in biological systems. This feature is particularly valuable in drug design, as it can improve binding affinity and selectivity. Additionally, the xanthene scaffold provides a rigid framework that can influence the compound's pharmacokinetic profile, making it a promising candidate for further development.
From a commercial perspective, CAS No. 941964-17-6 is part of a broader market for specialized intermediates and active pharmaceutical ingredients (APIs). The demand for such compounds is driven by the pharmaceutical industry's need for innovative molecules that can address complex diseases. Companies engaged in the synthesis and supply of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide often highlight its high purity and reproducibility, which are essential for research and development purposes. Furthermore, the compound's potential applications in drug discovery make it a valuable asset for collaborations between academic institutions and pharmaceutical firms.
In summary, N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide (CAS No. 941964-17-6) represents a fascinating area of research with significant implications for modern medicine. Its unique structural features, combined with its potential therapeutic applications, make it a compound of interest for scientists and industry professionals alike. As research continues to uncover its full potential, this molecule may play a pivotal role in the development of next-generation therapeutics, addressing some of the most pressing health challenges of our time.
941964-17-6 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-9H-xanthene-9-carboxamide) 関連製品
- 2171439-55-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyloxolane-3-carboxylic acid)
- 2172144-41-9(1-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}methyl)cyclobutane-1-carboxylic acid)
- 1378765-88-8(4-Cyclopropylthiazole-2-carbonitrile)
- 2138396-09-3(5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine)
- 2120835-13-2(2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile)
- 354987-86-3(9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine)
- 35748-51-7(Pressinoic Acid)
- 2229440-20-2(3-(3-tert-butylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 183427-87-4(2-(2-METHOXYPHENOXY)ACETAMIDE)
- 899351-42-9(2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol)




